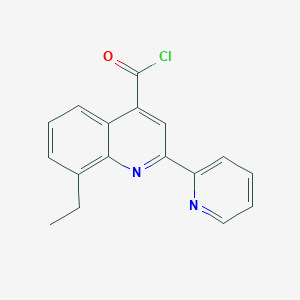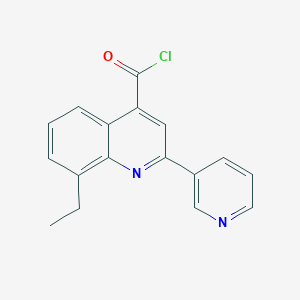
XL-784 (free base)
Descripción general
Descripción
XL-784 (base libre) es un inhibidor selectivo de las metaloproteinasas de matriz (MMP), que son enzimas implicadas en la degradación de los componentes de la matriz extracelular. Este compuesto ha demostrado una potente actividad inhibitoria contra varias MMP, incluidas MMP-1, MMP-2, MMP-3, MMP-8, MMP-9 y MMP-13 . Debido a su capacidad para inhibir estas enzimas, XL-784 se ha estudiado por sus posibles aplicaciones terapéuticas en afecciones que implican una degradación excesiva de la matriz, como la artritis y el cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de XL-784 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
En un entorno industrial, la producción de XL-784 se amplía mediante procesos por lotes o de flujo continuo. La elección del método depende de factores como el volumen de producción requerido, el costo y las consideraciones ambientales. El proceso de producción industrial también implica medidas estrictas de control de calidad para garantizar la consistencia y seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
XL-784 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de XL-784 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para obtener los productos deseados .
Principales Productos
Los principales productos formados a partir de las reacciones de XL-784 dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir análogos sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Química: Como inhibidor selectivo de las MMP, XL-784 se utiliza en estudios para comprender el papel de estas enzimas en varios procesos químicos.
Biología: XL-784 se utiliza para investigar las funciones biológicas de las MMP y su participación en procesos fisiológicos y patológicos.
Medicina: Debido a su actividad inhibitoria contra las MMP, XL-784 se explora por su potencial terapéutico en el tratamiento de enfermedades como la artritis, el cáncer y los trastornos cardiovasculares.
Industria: XL-784 se utiliza en el desarrollo de nuevos materiales y productos que requieren una degradación controlada de la matriz
Mecanismo De Acción
XL-784 ejerce sus efectos inhibiendo selectivamente la actividad de las MMP. El compuesto se une al sitio activo de estas enzimas, impidiendo que degraden los componentes de la matriz extracelular. Esta inhibición ayuda a mantener la integridad de la matriz y previene la degradación excesiva del tejido. Los objetivos moleculares de XL-784 incluyen MMP-1, MMP-2, MMP-3, MMP-8, MMP-9 y MMP-13, con diferentes grados de potencia .
Comparación Con Compuestos Similares
Compuestos Similares
Marimastat: Otro inhibidor de las MMP con un amplio espectro de actividad contra varias MMP.
Batimastat: Un potente inhibidor de las MMP utilizado en el tratamiento del cáncer y otras enfermedades que implican la degradación de la matriz.
Tetraciclinas: Una clase de antibióticos que también exhiben actividad inhibitoria de las MMP
Singularidad de XL-784
XL-784 es único debido a su alta selectividad y potencia contra MMP específicas, particularmente MMP-2 y MMP-13. Esta selectividad lo convierte en una herramienta valiosa para estudiar el papel de estas enzimas en varios procesos biológicos y para desarrollar terapias dirigidas para enfermedades que implican la degradación de la matriz .
Propiedades
IUPAC Name |
2-methoxyethyl 4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(hydroxycarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF2N3O8S/c1-33-8-9-34-21(29)26-6-7-27(18(12-26)20(28)25-30)36(31,32)15-10-16(23)19(17(24)11-15)35-14-4-2-13(22)3-5-14/h2-5,10-11,18,30H,6-9,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIJGYZAOBNIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC(=C(C(=C2)F)OC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)
![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)
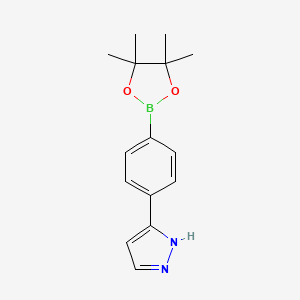
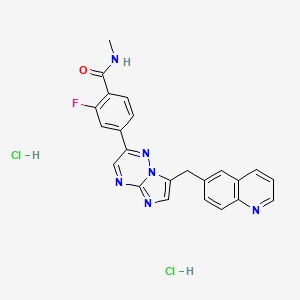

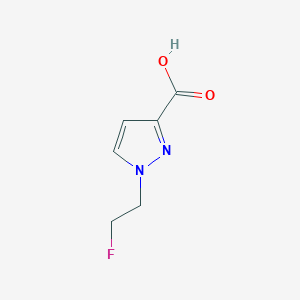

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)
![[5-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B3026983.png)
![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)
